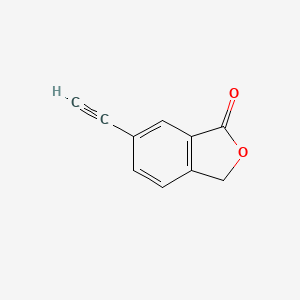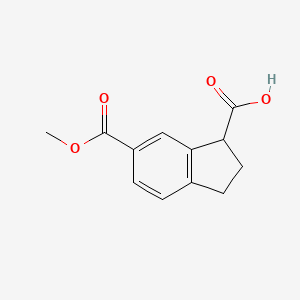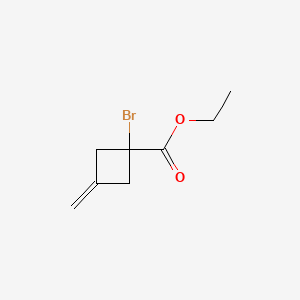
4-(oxetane-3-sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(oxetane-3-sulfonyl)piperidine, also known as 4-OSSP, is a small molecule that has been used in a variety of scientific research applications. It is a cyclic sulfonamide that has been shown to be a potent inhibitor of a variety of enzymes, including proteases and phospholipases. It is also a useful tool in studying the structure and function of proteins, as well as in drug discovery and development.
Applications De Recherche Scientifique
4-(oxetane-3-sulfonyl)piperidine has a variety of scientific research applications. It has been used as an inhibitor of enzymes, including proteases and phospholipases, as well as a tool for studying the structure and function of proteins. It has also been used in drug discovery and development, as it has been shown to be a potent inhibitor of a variety of enzymes. Additionally, it has been used as a tool to study the effects of inhibitors on cellular processes, such as cell signaling and gene expression.
Mécanisme D'action
4-(oxetane-3-sulfonyl)piperidine is a potent inhibitor of enzymes, including proteases and phospholipases. The mechanism of action of this compound involves the inhibition of the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. The inhibition of the active site is due to the formation of a covalent bond between the sulfonamide moiety of this compound and the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing its reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of systems. It has been shown to inhibit the activity of enzymes, including proteases and phospholipases, as well as to inhibit cell signaling and gene expression. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(oxetane-3-sulfonyl)piperidine has several advantages for use in laboratory experiments. It is a potent inhibitor of a variety of enzymes, making it a useful tool for studying enzyme structure and function. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. It is relatively expensive and can be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for research involving 4-(oxetane-3-sulfonyl)piperidine. One potential direction is to explore the use of this compound as an inhibitor of other enzymes, such as kinases or phosphatases. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential of this compound as a tool for drug discovery and development.
Méthodes De Synthèse
4-(oxetane-3-sulfonyl)piperidine can be synthesized in a variety of ways. One of the most common methods is a two-step organic synthesis that begins with the condensation of 3-oxetanone with piperidine in the presence of a base. This reaction forms the intermediate 4-oxetane-3-sulfonyl piperidine, which is then converted to this compound by treatment with acid. Another method involves the condensation of 4-amino-3-oxetanone with piperidine in the presence of a base, followed by oxidation with a suitable oxidizing agent.
Propriétés
IUPAC Name |
4-(oxetan-3-ylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c10-13(11,8-5-12-6-8)7-1-3-9-4-2-7/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJKNYHCMHNGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate](/img/structure/B6608571.png)
![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid](/img/structure/B6608577.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6608584.png)

![methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B6608600.png)
![7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6608603.png)

![6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608612.png)
![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608627.png)
![6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol](/img/structure/B6608645.png)


